Minosaminomycin

Protein synthesis inhibition Aminoglycoside antibiotics Translation initiation

Minosaminomycin is the definitive aminoglycoside for mycobacterial translation studies, delivering ~100× greater potency than kasugamycin (IC50 0.2 µM in E. coli cell-free systems). With MICs of 1.56–6.25 µg/mL against M. smegmatis and M. phlei, it serves as a robust positive control for antimycobacterial assays. Critically, ribosomes from kasugamycin-resistant mutants (Ksg A, Ksg C) remain fully sensitive, making it an orthogonal probe for dissecting resistance mechanisms. Its sub-micromolar EF-Tu inhibition (IC50 0.1 µM) further supports elongation-factor screening. Procure Minosaminomycin to achieve complete translation inhibition at low concentrations, minimizing solvent artifacts and maximizing assay reproducibility.

Molecular Formula C25H46N8O10
Molecular Weight 618.7 g/mol
CAS No. 51746-09-9
Cat. No. B1222263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinosaminomycin
CAS51746-09-9
Synonymsminosaminomycin
Molecular FormulaC25H46N8O10
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N
InChIInChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41)
InChIKeyUDZJEGDQBWDMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minosaminomycin (CAS 51746-09-9): A Structurally Distinct Aminoglycoside Antibiotic for Mycobacterial Research


Minosaminomycin (CAS 51746-09-9, molecular formula C25H46N8O10, molecular weight 618.7) is an aminoglycoside antibiotic produced by Streptomyces sp. MA514-A1 [1]. It is structurally related to kasugamycin and is characterized by a myo-inosamine core glycosidically linked to a carbohydrate moiety [2]. The compound exhibits selective antimicrobial activity against mycobacteria, including Mycobacterium smegmatis ATCC 607 and Mycobacterium phlei, while showing minimal activity against Gram-negative bacteria such as Escherichia coli [3].

Why Kasugamycin Cannot Substitute for Minosaminomycin in Mycobacterial Protein Synthesis Research


While minosaminomycin is structurally related to kasugamycin, the two compounds exhibit profound differences in potency, target organism selectivity, and mechanistic nuances that preclude simple substitution. Minosaminomycin demonstrates approximately 100-fold greater potency than kasugamycin in inhibiting phage f2 RNA-directed protein synthesis in E. coli cell-free systems [1]. Furthermore, minosaminomycin retains activity against mycobacteria at low MIC values (1.56–6.25 µg/mL), whereas kasugamycin is primarily recognized for its activity against Gram-negative bacteria and certain fungi [2]. Critically, ribosomes from kasugamycin-resistant mutants (Ksg A and Ksg C) remain fully sensitive to minosaminomycin, indicating that the two antibiotics engage distinct resistance determinants or binding modalities despite their structural similarity [1].

Minosaminomycin (CAS 51746-09-9): Quantitative Differentiation from Kasugamycin and Other Aminoglycosides


100-Fold Greater Potency Than Kasugamycin in Cell-Free Protein Synthesis Inhibition

Minosaminomycin inhibits phage f2 RNA-directed protein synthesis in an Escherichia coli cell-free system with an IC50 of 0.2 µM (2 × 10⁻⁷ M). In the same assay system, kasugamycin requires a 100-fold higher concentration to achieve equivalent inhibition [1]. This quantitative potency advantage is a direct head-to-head comparison from a single study and establishes minosaminomycin as a substantially more potent inhibitor of prokaryotic translation initiation.

Protein synthesis inhibition Aminoglycoside antibiotics Translation initiation

Selective Antimycobacterial Activity with Low MIC Values Against M. smegmatis and M. phlei

Minosaminomycin exhibits growth inhibitory activity against Mycobacterium smegmatis ATCC 607 and Mycobacterium phlei with MIC values of 1.56 µg/mL and 6.25 µg/mL, respectively [1]. In contrast, kasugamycin is not typically reported as an antimycobacterial agent; its primary antibacterial spectrum targets Gram-negative bacteria such as Pseudomonas and certain fungi [2]. This class-level inference positions minosaminomycin as the aminoglycoside of choice for mycobacterial research among the kasugamycin structural family.

Antimycobacterial Minimum inhibitory concentration (MIC) Tuberculosis research

Resistance Profile: Kasugamycin-Resistant Mutants Remain Sensitive to Minosaminomycin

Ribosomes isolated from kasugamycin-resistant E. coli mutants Ksg A and Ksg C were found to be as sensitive to minosaminomycin as ribosomes from the wild-type parent strains [1]. This cross-study comparable evidence demonstrates that the resistance mechanisms conferring high-level kasugamycin tolerance do not affect minosaminomycin activity. Consequently, minosaminomycin can be used to probe translation inhibition in genetic backgrounds where kasugamycin is ineffective.

Antibiotic resistance Ribosome mutation KsgA/KsgC mutants

Potent Inhibition of EF-Tu-Dependent Aminoacyl-tRNA Binding at Sub-Micromolar Concentrations

At a concentration of 0.1 µM (10⁻⁷ M), minosaminomycin inhibits EF-Tu-dependent binding of aminoacyl-tRNA to ribosomes by 50% in a cell-free assay [1]. While direct comparative data for kasugamycin in this specific assay is not reported in the same study, the potency observed (IC50 = 0.1 µM) aligns with the overall 100-fold activity advantage of minosaminomycin over kasugamycin in related translation assays [1]. This supporting evidence reinforces the compound's utility as a high-potency probe of elongation factor function.

Translation elongation EF-Tu Aminoacyl-tRNA binding

Minosaminomycin (CAS 51746-09-9): Validated Research Applications in Mycobacteriology and Translation Studies


In Vitro Translation Studies Requiring High-Potency Initiation Inhibition

Minosaminomycin is ideally suited for cell-free translation assays using E. coli or mycobacterial extracts, where potent inhibition of initiation is required at sub-micromolar concentrations. Its 100-fold potency advantage over kasugamycin [1] enables researchers to use lower compound amounts, minimize solvent effects, and achieve complete inhibition without solubility limitations. The compound's well-defined IC50 of 0.2 µM in phage f2 RNA-directed systems provides a reliable benchmark for assay validation and for comparing the effects of novel translation inhibitors.

Mycobacterial Susceptibility Testing and Antitubercular Drug Screening

Minosaminomycin serves as a structurally characterized positive control in mycobacterial growth inhibition assays. With MIC values of 1.56 µg/mL against M. smegmatis ATCC 607 and 6.25 µg/mL against M. phlei [1], it provides a reproducible reference point for validating assay conditions, assessing compound potency, and benchmarking novel antimycobacterial candidates. Its activity against mycobacteria, contrasting with kasugamycin's inactivity, makes it the aminoglycoside of choice for tuberculosis-related research within this structural class.

Mechanistic Studies of Antibiotic Resistance Bypassing Ksg Mutations

Researchers investigating ribosomal mutations that confer resistance to kasugamycin (e.g., Ksg A, Ksg C) can employ minosaminomycin as an orthogonal probe. Since ribosomes from kasugamycin-resistant mutants remain fully sensitive to minosaminomycin [1], the compound enables dissection of resistance mechanisms without confounding effects from the primary mutation. This application is particularly valuable for mapping antibiotic binding sites and for studying the structural determinants of translation initiation.

Elongation Factor EF-Tu Functional Assays

Minosaminomycin's inhibition of EF-Tu-dependent aminoacyl-tRNA binding (IC50 = 0.1 µM) [1] supports its use in biochemical assays designed to probe elongation factor function or to screen for EF-Tu inhibitors. Although direct comparative data are limited, the compound's high potency in this assay distinguishes it from less active aminoglycosides and makes it a useful tool for studying the elongation phase of prokaryotic translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minosaminomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.